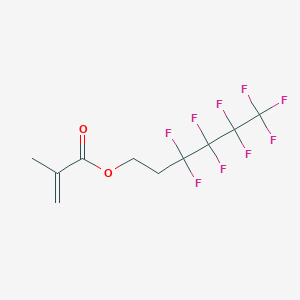

3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate

Description

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F9O2/c1-5(2)6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNRPOFACABVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2OC(O)C(CH3)=CH2, C10H9F9O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31763-59-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31763-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061979 | |

| Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799-84-4 | |

| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001799844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H,2H-Perfluorohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate CAS number and properties

An In-Depth Technical Guide to 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate: Properties, Polymerization, and Advanced Applications

Introduction

This compound is a specialty fluorinated monomer that stands at the intersection of polymer science and advanced materials engineering. Its unique molecular architecture, combining a readily polymerizable methacrylate functional group with a terminal perfluoroalkyl chain, imparts a distinct set of properties to the polymers derived from it. These properties—including exceptional hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability—make it a valuable building block for a new generation of high-performance materials.[1][2]

For researchers and professionals in drug development and materials science, this monomer offers a powerful tool for designing surfaces and delivery vehicles with precisely controlled characteristics. From creating anti-fouling coatings for medical devices to formulating novel nanoparticles for hydrophobic drug delivery, the potential applications are both significant and expanding. This guide provides a comprehensive overview of its core properties, polymerization methodologies, and key applications, with a focus on the scientific principles that underpin its utility.

Part 1: Core Physicochemical Properties and Identification

The identity and purity of a monomer are foundational to predictable and reproducible polymer synthesis. This compound is identified by the CAS Number 1799-84-4 .[1][3] Its structure is characterized by a methacrylate ester at one end and a C4F9 (nonafluoro-tert-butyl) group at the terminus of a hexyl chain. This highly fluorinated segment is primarily responsible for the unique surface properties and chemical resistance of its resultant polymers.

The key quantitative data for this monomer are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1799-84-4 | [1][3] |

| Molecular Formula | C₁₀H₉F₉O₂ | [1] |

| Molecular Weight | 332.16 g/mol | [1] |

| IUPAC Name | 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate | [3] |

| Boiling Point | 185.9°C | [1] |

| Appearance | (Typically) Colorless Liquid | N/A |

| Storage Temperature | 2-8°C | [1] |

Part 2: Synthesis and Controlled Polymerization

The utility of this compound is realized through its polymerization. For advanced applications, particularly in the biomedical field, uncontrolled free-radical polymerization is often inadequate as it produces polymers with broad molecular weight distributions and undefined architectures. Therefore, controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are the methods of choice.[2]

Rationale for RAFT Polymerization: RAFT polymerization is selected for its exceptional ability to produce well-defined polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures (e.g., block copolymers). This level of control is critical for drug delivery applications, where properties like nanoparticle size, drug loading capacity, and release kinetics are directly tied to polymer chain length and composition.[4][5]

Experimental Protocol: RAFT Polymerization of this compound

This protocol describes the synthesis of a well-defined homopolymer. The same principles can be extended to create block copolymers by introducing a second monomer after the first has been consumed.

Materials:

-

This compound (Monomer), inhibited, passed through basic alumina to remove inhibitor.

-

2-Cyano-2-propyldodecyl trithiocarbonate (CPDT) (RAFT Chain Transfer Agent, CTA).

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator).

-

Anisole (Solvent).

-

Methanol (Non-solvent for precipitation).

-

Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath.

Procedure:

-

Reagent Preparation: In a 25 mL Schlenk flask, add the monomer (e.g., 2.0 g, 6.02 mmol), CPDT (e.g., 20.7 mg, 0.060 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 2.47 mg, 0.015 mmol, for a [CTA]:[I] ratio of 4:1).

-

Solvent Addition: Add anisole (2.0 mL) to the flask to create a 50% w/w solution.

-

Deoxygenation: Seal the flask with a rubber septum. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. Backfill the flask with nitrogen or argon.

-

Polymerization: Place the flask in a preheated oil bath at 70°C. The reaction is initiated upon the thermal decomposition of AIBN. Allow the reaction to proceed for a predetermined time (e.g., 8 hours) with vigorous stirring.

-

Termination: To quench the polymerization, remove the flask from the oil bath and expose the mixture to air by opening the flask. Rapid cooling in an ice bath can also be used.

-

Purification: Dilute the viscous reaction mixture with a small amount of tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution dropwise into a large volume of cold methanol (e.g., 200 mL) while stirring. The polymer will precipitate out as a solid.

-

Isolation and Drying: Decant the methanol and redissolve the polymer in a minimum amount of THF, then re-precipitate into cold methanol. Repeat this process two more times to ensure the removal of unreacted monomer and initiator fragments. Collect the final polymer precipitate by filtration and dry under vacuum at 40°C until a constant weight is achieved.

Causality and Self-Validation:

-

Inhibitor Removal: The monomer is passed through alumina to remove the storage inhibitor (like MEHQ), which would otherwise scavenge radicals and prevent polymerization.

-

Freeze-Pump-Thaw: This step is critical. Oxygen is a potent radical scavenger and its presence leads to poor control over the polymerization, resulting in a polymer with a broad molecular weight distribution. The absence of premature termination is a key aspect of a self-validating protocol.

-

[CTA]:[I] Ratio: The ratio of the chain transfer agent to the initiator is crucial for maintaining the "living" character of the polymerization. A higher ratio ensures that most chains are initiated by radicals derived from the CTA, leading to better control over the final polymer structure.

Caption: Workflow for RAFT polymerization.

Part 3: Applications in Drug Development and Advanced Materials

The primary advantage of using this compound is its ability to create polymers with highly fluorinated side chains. This structure is key to its applications.

Hydrophobic Drug Delivery

A major challenge in pharmaceuticals is the delivery of hydrophobic drugs, which have poor solubility in aqueous environments like the bloodstream. Polymers derived from this monomer can be used to create sophisticated drug delivery vehicles.

-

Mechanism: By synthesizing an amphiphilic block copolymer—one block being hydrophilic (e.g., poly(ethylene glycol) methacrylate) and the other being the hydrophobic poly(this compound)—these polymers can self-assemble in water. They form core-shell nanoparticles (micelles), where the fluorinated, hydrophobic core encapsulates the drug, and the hydrophilic shell provides stability and biocompatibility in the bloodstream.[6] The extremely hydrophobic nature of the fluorinated core enhances the loading capacity for equally hydrophobic drugs.

Caption: Self-assembly of a fluorinated nanoparticle.

Specialty Coatings and Surfaces

The low surface energy imparted by the nonafluorohexyl groups makes polymers from this monomer ideal for creating repellent surfaces.[1]

-

Medical Device Coatings: When applied to medical implants, catheters, or surgical tools, these polymers can create anti-fouling surfaces. Such surfaces resist the adhesion of proteins and bacteria, reducing the risk of infection and implant rejection.

-

Optical Films: The low refractive index of fluoropolymers is beneficial for creating anti-reflective coatings on lenses and optical films.[2]

-

Transdermal Patches: In transdermal drug delivery, methacrylate-based polymers are used as pressure-sensitive adhesives.[7] Incorporating this fluorinated monomer allows for precise tuning of the adhesive's hydrophobicity, which can control the release rate of a loaded drug through the skin.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

Hazard Identification:

-

The substance is classified as a combustible liquid.

-

It is known to cause skin irritation and serious eye irritation.

-

Some safety data sheets indicate it may cause an allergic skin reaction and respiratory irritation.[8][9]

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

-

Avoiding Ignition: Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

First Aid:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin: Wash off with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[8]

-

Inhalation: Move the person to fresh air. If feeling unwell, seek medical attention.[8][9]

-

Storage:

-

Store in a cool, well-ventilated place, away from heat and direct sunlight.[8]

-

The recommended storage temperature is between 2-8°C to ensure stability and prevent premature polymerization.[1]

-

Keep the container tightly closed.

Conclusion

This compound is more than just a specialty chemical; it is an enabling tool for innovation in materials science and medicine. Its unique fluorinated structure provides a direct route to polymers with low surface energy, high stability, and extreme hydrophobicity. For drug development professionals, the ability to synthesize well-defined block copolymers using this monomer opens new avenues for creating effective delivery systems for challenging hydrophobic therapeutics. By understanding its fundamental properties and employing controlled polymerization techniques, researchers can harness its full potential to design the next generation of advanced functional materials.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [synhet.com]

- 4. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications [mdpi.com]

- 7. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. uniprox.de [uniprox.de]

- 10. daikinchemicals.com [daikinchemicals.com]

A Comprehensive Guide to the Synthesis and Purification of Nonafluorohexyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of nonafluorohexyl methacrylate, a fluorinated monomer of significant interest in the development of advanced materials for various applications, including drug delivery systems. The unique properties imparted by the fluorous tag, such as hydrophobicity, oleophobicity, and biocompatibility, make it a valuable building block for novel polymers.

Introduction

Nonafluorohexyl methacrylate is a specialized acrylic monomer that incorporates a C6 fluorinated alkyl chain. This structural feature is key to its utility in creating polymers with low surface energy, high thermal and chemical stability, and unique solubility characteristics. In the realm of drug development, polymers derived from this monomer are being explored for applications such as drug-eluting coatings for medical devices, components of drug delivery nanoparticles, and materials for creating superhydrophobic surfaces that can resist biofouling. The synthesis and subsequent purification of this monomer are critical steps in ensuring the desired properties and performance of the final polymeric materials.

Synthesis of Nonafluorohexyl Methacrylate

The primary route for the synthesis of nonafluorohexyl methacrylate is through the esterification of 1H,1H,2H,2H-nonafluorohexan-1-ol with a methacrylic acid derivative. A common and effective method is the Schotten-Baumann reaction, which involves the use of methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Schotten-Baumann Esterification

This protocol details a representative procedure for the synthesis of nonafluorohexyl methacrylate.

Materials:

-

1H,1H,2H,2H-Nonafluorohexan-1-ol

-

Methacryloyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH), aqueous solution

-

Deionized water

-

Magnesium sulfate (MgSO4), anhydrous

-

Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Equipment:

-

Two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1H,1H,2H,2H-nonafluorohexan-1-ol and triethylamine in anhydrous dichloromethane. The flask is then cooled in an ice bath with continuous stirring.

-

Addition of Methacryloyl Chloride: A solution of methacryloyl chloride in anhydrous dichloromethane is added dropwise to the cooled reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for 12-24 hours to ensure the completion of the esterification.[1]

-

Work-up:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt that has precipitated.

-

The filtrate is transferred to a separatory funnel and washed sequentially with a dilute aqueous solution of sodium hydroxide and deionized water to remove any unreacted methacryloyl chloride and water-soluble byproducts.[1]

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and a small amount of an inhibitor (like MEHQ) is added to prevent polymerization during storage and subsequent purification steps.

-

-

Solvent Removal: The solvent (dichloromethane) is removed from the product using a rotary evaporator under reduced pressure.

Synthesis Workflow Diagram

Caption: Synthesis workflow for nonafluorohexyl methacrylate.

Purification of Nonafluorohexyl Methacrylate

The crude product obtained after synthesis contains unreacted starting materials, byproducts, and residual inhibitor. A high-purity monomer is essential for controlled polymerization and to achieve the desired polymer properties.

Purification Techniques

1. Column Chromatography:

Silica gel column chromatography is an effective method for purifying fluorinated methacrylates.[1] The difference in polarity between the desired product and impurities allows for their separation.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is commonly used. The optimal ratio depends on the specific impurity profile but a starting point could be a low polarity mixture (e.g., 5:1 hexane:ethyl acetate), with the polarity gradually increased if necessary.

-

Procedure:

-

A slurry of silica gel in the eluent is packed into a glass column.

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

-

The eluent is passed through the column, and fractions are collected.

-

The fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure monomer are combined, and the solvent is removed by rotary evaporation.

-

2. Vacuum Distillation:

While effective for many standard methacrylate monomers, vacuum distillation of nonafluorohexyl methacrylate can be challenging due to its likely high boiling point, a consequence of its high molecular weight and the fluorinated chain. If attempted, a high vacuum and careful temperature control are necessary to prevent thermal polymerization, even in the presence of an inhibitor.

3. Washing/Extraction:

Additional washing steps with dilute acidic or basic solutions can be employed to remove specific impurities. However, this is generally part of the initial work-up rather than the final purification step for achieving high purity.

Purification Workflow Diagram

Caption: Purification workflow via column chromatography.

Data Summary

Quantitative data for the synthesis of nonafluorohexyl methacrylate is not extensively reported in readily available literature. However, based on similar esterification reactions of fluorinated alcohols, the following table provides expected ranges for key parameters.

| Parameter | Typical Value/Range | Notes |

| Reactant Mole Ratio | ||

| 1H,1H,2H,2H-Nonafluorohexan-1-ol | 1.0 equivalent | Limiting reagent |

| Methacryloyl Chloride | 1.1 - 1.5 equivalents | Excess to drive the reaction to completion |

| Triethylamine | 1.1 - 1.5 equivalents | To neutralize HCl byproduct |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial cooling to control exotherm |

| Reaction Time | 12 - 24 hours | Varies based on scale and specific reactants |

| Yield and Purity | ||

| Crude Yield | > 90% | Expected before purification |

| Purified Yield | 70 - 85% | Dependent on purification efficiency |

| Final Purity | > 98% | Achievable with column chromatography |

Applications in Drug Development

Polymers and copolymers of nonafluorohexyl methacrylate are of interest in drug delivery due to their unique properties. The hydrophobic and lipophobic nature of the fluorinated segments can be leveraged to control the release of therapeutic agents. Potential applications include:

-

Drug-Eluting Coatings: For medical devices such as stents and catheters, where a controlled release of anti-inflammatory or anti-proliferative drugs is desired.

-

Nanoparticle Formulations: As a component of block copolymers for the formation of micelles or nanoparticles that can encapsulate and deliver hydrophobic drugs.[2][3][4][5]

-

Anti-Fouling Surfaces: The low surface energy imparted by the fluorinated chains can be used to create surfaces that resist protein adsorption and cell adhesion, which is beneficial for implants and other biomedical devices.

Conclusion

The synthesis of nonafluorohexyl methacrylate via the Schotten-Baumann reaction of 1H,1H,2H,2H-nonafluorohexan-1-ol with methacryloyl chloride is a robust and reliable method. Subsequent purification by silica gel column chromatography is effective in yielding a high-purity monomer. This monomer serves as a valuable building block for the creation of advanced fluorinated polymers with significant potential in the field of drug development and biomedical materials. Careful control over the synthesis and purification processes is paramount to achieving the desired material properties and performance in these critical applications.

References

- 1. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Physical Properties of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate is a fluorinated methacrylate monomer crucial in the synthesis of specialty polymers. Its unique structure, incorporating a highly fluorinated hexyl chain, imparts desirable properties such as high water and oil repellency, chemical resistance, and thermal stability to the resulting polymers.[1] These characteristics make it a valuable component in the formulation of advanced materials for a wide range of applications, including specialty coatings, optical films, anti-fouling surfaces, and in the electronics and aerospace industries. This technical guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination and a summary of its polymerization and polymer characterization.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Chemical Properties

| Property | Value |

| Chemical Name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-methylprop-2-enoate[2] |

| Synonyms | 1H,1H,2H,2H-Nonafluorohexyl methacrylate, 2-(Perfluorobutyl)ethyl methacrylate[2][3][4] |

| CAS Number | 1799-84-4[2][5][6][7][8] |

| Molecular Formula | C₁₀H₉F₉O₂[2] |

| Molecular Weight | 332.17 g/mol [3] |

| Appearance | Colorless to Almost Colorless Clear Liquid[3][4] |

Table 2: Physical Properties

| Property | Value | Conditions |

| Melting Point | -53 °C[5][7] | - |

| Boiling Point | 70 °C[5][7] | at 9 mm Hg |

| 60 °C[6] | - | |

| Density | 1.40 g/mL[5] | at 25 °C |

| 1.402 g/mL[6] | at 25 °C | |

| Refractive Index | 1.35[5][7] | at 25 °C |

| 1.353[6] | at 25 °C | |

| Flash Point | 79 °C[5][6][7] | - |

| Solubility | Sparingly soluble in Chloroform and Methanol; Insoluble in water.[6] | - |

| Stability | Light Sensitive[6] | - |

Experimental Protocols

Accurate determination of the physical properties of this compound is critical for its application. The following sections detail the general experimental methodologies for measuring its key physical parameters.

Density Measurement

The density of a liquid monomer like this compound can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a precise analytical balance.

Methodology using Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: An empty, clean, and dry 10 mL graduated cylinder is weighed on an analytical balance, and its mass is recorded.

-

Volume Measurement: A specific volume of the monomer, for example, 5 mL, is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder with Monomer: The graduated cylinder containing the monomer is reweighed, and the mass is recorded.

-

Calculation: The mass of the monomer is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the monomer. The density is then calculated by dividing the mass of the monomer by its volume.

-

Replicates: The measurement is repeated at least three times to ensure accuracy and precision, and the average density is reported.

Refractive Index Measurement

The refractive index, a measure of how light propagates through a substance, is a characteristic property. It can be determined using a refractometer.

Methodology using an Abbe Refractometer:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale.

-

Temperature Control: The temperature is maintained at a constant value (e.g., 25 °C) using a water bath, as the refractive index is temperature-dependent.

Viscosity Measurement

The viscosity of the monomer, which describes its resistance to flow, can be measured using a viscometer, such as a Brookfield viscometer.

Methodology using a Brookfield Viscometer:

-

Instrument Setup: The appropriate spindle and guard leg are attached to the viscometer.

-

Sample Preparation: A sufficient amount of the monomer is placed in a beaker to immerse the spindle to the marked level.

-

Measurement: The viscometer is leveled, and the spindle is lowered into the monomer. The motor is turned on at a specific speed, and the reading on the display is allowed to stabilize.

-

Calculation: The viscosity in centipoise (cP) is calculated by multiplying the dial reading by the factor corresponding to the viscometer model, spindle, and speed used.

-

Temperature Control: The temperature of the sample is controlled using a water bath throughout the measurement.

Polymerization and Characterization Workflow

This compound is primarily used as a monomer in polymerization reactions to produce fluorinated polymers with specialized properties.

Polymerization Workflow

A typical free-radical polymerization of this compound can be carried out as follows:

-

Monomer Purification: The monomer is passed through a column of basic alumina to remove any inhibitor.

-

Reaction Setup: The purified monomer is placed in a reaction vessel with a suitable solvent and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

-

Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

Polymerization: The reaction vessel is heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a set period.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent, such as methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum to a constant weight.

Polymer Characterization

The resulting poly(this compound) can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

-

Contact Angle Measurement: To assess the hydrophobicity and oleophobicity of thin films prepared from the polymer.

Mandatory Visualizations

Caption: Experimental workflow for determining the physical properties of the monomer.

References

- 1. This compound [myskinrecipes.com]

- 2. CAS 1799-84-4: 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-methyl-… [cymitquimica.com]

- 3. methacrylate suppliers USA [americanchemicalsuppliers.com]

- 4. 1H,1H,2H,2H-Nonafluorohexyl Methacrylate | 1799-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fluoryx.com [fluoryx.com]

- 6. 1799-84-4 | CAS DataBase [m.chemicalbook.com]

- 7. FCKeditor - Resources Browser [mfa.gov.by]

- 8. 2-(Perfluorobutyl)ethyl methacrylate | 1799-84-4 [chemicalbook.com]

Chemical structure and IUPAC name of nonafluorohexyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

Nonafluorohexyl methacrylate is a fluorinated monomer with significant potential in the development of advanced biomaterials. Its chemical structure is characterized by a methacrylate group attached to a nonafluorohexyl chain.

The definitive IUPAC name for this compound is 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate . It is also commonly referred to as 1H,1H,2H,2H-nonafluorohexyl methacrylate.

Chemical Structure:

Caption: Chemical structure of nonafluorohexyl methacrylate.

Physicochemical Properties

Nonafluorohexyl methacrylate is a colorless to almost colorless clear liquid under standard conditions.[1] A compilation of its key physicochemical properties is presented in the table below. The properties of the related acrylate monomer are also included for comparison.

| Property | Nonafluorohexyl Methacrylate | Nonafluorohexyl Acrylate |

| Molecular Formula | C10H9F9O2[1] | C9H7F9O2[2][3] |

| Molecular Weight | 332.17 g/mol [1] | 318.14 g/mol [2][3] |

| Density | 1.42 g/mL[1] | 1.414 g/mL[2] |

| Boiling Point | 62 °C at 5 mmHg[1] | 164 °C[2] |

| Flash Point | 79 °C[1] | 52 °C[2] |

| Refractive Index | 1.35[1] | - |

| Solubility in Water | Insoluble[1] | - |

| Purity | >98.0% (GC) | - |

| CAS Number | 1799-84-4[1] | 52591-27-2[3] |

Synthesis and Polymerization

Synthesis of Nonafluorohexyl Methacrylate

The synthesis of nonafluorohexyl methacrylate typically involves the esterification or transesterification of methacrylic acid or its esters with 1H,1H,2H,2H-nonafluoro-1-hexanol.

General Esterification Protocol:

-

Reaction Setup: A reaction flask is charged with methacrylic acid, 1H,1H,2H,2H-nonafluoro-1-hexanol, an acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone). An entraining solvent like toluene is often used to facilitate the removal of water via a Dean-Stark apparatus.

-

Reaction Conditions: The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst and unreacted methacrylic acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is typically purified by vacuum distillation.

A one-pot, two-step process involving the formation of boron esters as intermediates has also been described for the synthesis of functional methacrylate esters, which could be adapted for this specific compound.[4]

General Transesterification Protocol:

Transesterification is another viable industrial method, often starting from methyl methacrylate.

-

Reaction Setup: Methyl methacrylate and 1H,1H,2H,2H-nonafluoro-1-hexanol are reacted in the presence of a transesterification catalyst (e.g., lithium hydroxide) and a polymerization inhibitor.[5]

-

Reaction Conditions: The reaction is an equilibrium process, driven forward by the removal of the methanol byproduct, often through azeotropic distillation with methyl methacrylate.[5] It is crucial to maintain a low water content (below 1000 ppm) in the reaction system to prevent the formation of lithium methacrylate salt, which can complicate filtration.[5]

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration, and any unreacted methyl methacrylate is removed under reduced pressure.[5]

Polymerization of Nonafluorohexyl Methacrylate

Poly(nonafluorohexyl methacrylate) can be synthesized via free-radical polymerization.

General Free-Radical Polymerization Protocol:

-

Monomer Preparation: The nonafluorohexyl methacrylate monomer should be passed through a column of basic alumina to remove any inhibitor before use.

-

Reaction Setup: The monomer is dissolved in a suitable solvent (e.g., toluene, ethyl acetate) in a reaction vessel. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added. The system must be deoxygenated, as oxygen can act as a radical scavenger and terminate the polymerization.[6] This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.

-

Polymerization: The reaction mixture is heated to a temperature that allows for the thermal decomposition of the initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time.

-

Isolation of Polymer: The resulting polymer is typically isolated by precipitation in a non-solvent, such as methanol or hexane. The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.

The polymerization can be carried out using various techniques, including bulk, solution, suspension, or emulsion polymerization, depending on the desired properties of the final polymer.[6]

Caption: Workflow for free-radical polymerization.

Applications in Drug Development and Biomedical Research

While specific applications of poly(nonafluorohexyl methacrylate) are not extensively documented, the unique properties of fluorinated polymers and methacrylates suggest significant potential in the biomedical field. Poly(methyl methacrylate) (PMMA) is a widely used biomaterial known for its biocompatibility.[7][8] The introduction of fluorine into the polymer backbone can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy.

Drug Delivery Systems

Methacrylate-based polymers are extensively studied for drug delivery applications.[9] They can be formulated into various systems such as micro- and nanoparticles.[9] The hydrophobic nature of poly(nonafluorohexyl methacrylate) could be advantageous for the controlled release of hydrophobic drugs. The release of drugs from PMMA-based carriers often follows a biphasic pattern, which can be modulated by altering the polymer's hydrophilicity.[7]

Caption: Drug delivery logical relationship.

Biocompatible Coatings and Medical Devices

Fluoropolymers are valued for their biocompatibility and are often used in medical devices.[10] Their inherent lubricity and chemical inertness make them suitable for coatings on medical implants and instruments. The FDA has recognized the low biocompatibility risk of many polymers, including fluoropolymers and PMMA, for devices in contact with intact skin.[11]

Biocompatibility testing for new materials intended for medical devices is crucial and follows standards such as ISO 10993.[10][12] This involves a range of in vitro and in vivo evaluations, including tests for cytotoxicity, sensitization, and irritation.[10] Preliminary assessments often include cytotoxicity assays (e.g., MTT, CCK-8) and protein adsorption tests.[]

Conclusion

Nonafluorohexyl methacrylate is a monomer that, upon polymerization, yields a highly fluorinated polymer with properties that are of great interest to the fields of drug development and biomedical research. Its synthesis is achievable through standard organic chemistry techniques, and it can be polymerized using established free-radical methods. While direct applications are still emerging, the combined characteristics of a methacrylate backbone and a fluorinated side chain position poly(nonafluorohexyl methacrylate) as a promising candidate for creating novel drug delivery systems, biocompatible coatings, and advanced medical devices. Further research into its specific biological interactions and performance in targeted applications is warranted.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. 1H,1H,2H,2H-Nonafluorohexyl Acrylate | C9H7F9O2 | CID 104247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.itu.edu.tr [web.itu.edu.tr]

- 5. US5072027A - Process for producing methacrylic acid esters - Google Patents [patents.google.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. zeusinc.com [zeusinc.com]

- 11. namsa.com [namsa.com]

- 12. saliterman.umn.edu [saliterman.umn.edu]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 3,3,4,4,5,5,6,6,6-nonafluorohexyl methacrylate. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data to serve as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and application of fluorinated polymers and related materials.

Data Presentation: Predicted NMR Spectral Data

The predicted ¹H and ¹⁹F NMR data for this compound are summarized in the tables below. These predictions are based on computational algorithms that estimate chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.15 | s | 1H | =CH a |

| 5.60 | s | 1H | =CH b |

| 4.45 | t | 2H | -O-CH ₂- |

| 2.60 | m | 2H | -CH ₂-CF₂- |

| 1.95 | s | 3H | -CH ₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| -81.5 | t | 3F | -CF₃ |

| -124.0 | m | 2F | -CF₂-CF₃ |

| -125.0 | m | 2F | -CH₂-CF₂-CF ₂- |

| -115.0 | t | 2F | -CH₂-CF ₂- |

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for fluorinated methacrylate monomers.

1. Sample Preparation:

-

Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: A high-purity deuterated solvent that readily dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for similar fluorinated compounds.

-

Concentration: Prepare a sample solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard:

-

For ¹H NMR, tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm).

-

For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference standard (0 ppm). Alternatively, other fluorinated compounds with known chemical shifts that do not overlap with the analyte signals can be used.

-

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 10-15 ppm.

-

Number of Scans: 16-64 scans are usually sufficient for a compound of this nature.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹⁹F NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). Inverse-gated decoupling should be used for accurate integration.

-

Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) is necessary to cover the range of fluorine chemical shifts.

-

Number of Scans: 64-256 scans may be required depending on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay (d1): 2-5 seconds.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹⁹F spectrum to the CFCl₃ signal at 0 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate them to determine the relative number of nuclei.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR analysis of fluorinated compounds.

Unveiling the Thermal Properties of Poly(nonafluorohexyl methacrylate): A Technical Guide to Glass Transition Temperature Determination

The guide outlines a detailed, generalized experimental protocol for measuring the Tg of poly(methacrylates), which can be readily adapted for the specific analysis of poly(nonafluorohexyl methacrylate). Furthermore, a comparative analysis of the glass transition temperatures of various other poly(methacrylates) is presented to offer a contextual understanding of the potential thermal behavior of this novel fluorinated polymer.

Comparative Thermal Properties of Poly(methacrylates)

The glass transition temperature is a critical parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by several factors, including the chemical structure of the polymer's repeating unit, molecular weight, and the presence of bulky or flexible side chains. The introduction of fluorine atoms into the polymer structure, as in the case of poly(nonafluorohexyl methacrylate), is expected to significantly impact its thermal properties. To provide a frame of reference, the following table summarizes the glass transition temperatures of various non-fluorinated and fluorinated poly(methacrylates).

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl methacrylate) (PMMA) | ~105 |

| Poly(ethyl methacrylate) (PEMA) | ~65 |

| Poly(butyl methacrylate) (PBMA) | ~20 |

| Poly(hexyl methacrylate) (PHMA) | ~ -5 |

| Poly(octyl methacrylate) (POMA) | ~ -20 |

| Poly(dodecyl methacrylate) (PDMA) | ~ -65[1] |

| Poly(trifluoroethyl methacrylate) | ~93 |

| Poly(heptafluorobutyl methacrylate) | ~55 |

Note: The Tg values presented are approximate and can vary depending on factors such as molecular weight, polydispersity, and experimental conditions.

Experimental Protocol for Glass Transition Temperature Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Instrumentation and Materials

-

Differential Scanning Calorimeter (DSC): Equipped with a cooling accessory.

-

Sample Pans: Aluminum pans and lids.

-

Crimper: For sealing the sample pans.

-

High-Purity Inert Gas: Nitrogen or Argon for purging the DSC cell.

-

Poly(nonafluorohexyl methacrylate) sample: A small quantity (typically 5-10 mg) of the polymer is required.

Experimental Procedure

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(nonafluorohexyl methacrylate) sample into an aluminum DSC pan.

-

Seal the pan hermetically using a crimper. An empty, sealed aluminum pan will be used as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium).

-

-

Thermal Program:

-

First Heating Scan (to erase thermal history):

-

Equilibrate the sample at a low temperature, typically well below the expected Tg (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) to a temperature significantly above the expected Tg (e.g., 150 °C). This step is crucial to erase any previous thermal history of the polymer.

-

-

Cooling Scan:

-

Cool the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) back to the starting temperature (e.g., -50 °C).

-

-

Second Heating Scan (for Tg determination):

-

Heat the sample again at the same controlled rate (e.g., 10 °C/min or 20 °C/min) to the final temperature (e.g., 150 °C). The glass transition temperature is determined from this second heating scan.

-

-

-

Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow versus temperature curve.

-

The Tg is typically determined as the midpoint of the transition, calculated from the onset and endpoint of the step change in the heat flow. Most modern DSC software packages have automated functions for this analysis.

-

Experimental Workflow for Tg Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the glass transition temperature of poly(nonafluorohexyl methacrylate) using DSC.

Caption: Experimental workflow for Tg determination by DSC.

Logical Relationship of Factors Influencing Tg

The glass transition temperature is not a fixed material constant but is influenced by various molecular and experimental factors. Understanding these relationships is crucial for interpreting DSC results and for designing polymers with desired thermal properties.

Caption: Factors influencing the glass transition temperature (Tg).

References

The Solubility of Nonafluorohexyl Methacrylate in Common Organic Solvents: A Technical Guide for Researchers

In the landscape of advanced materials and drug delivery systems, fluorinated polymers and monomers are indispensable due to their unique properties, including chemical inertness, thermal stability, and low surface energy.[1] Nonafluorohexyl methacrylate, a key player in this class, offers a versatile platform for the synthesis of novel polymers with tailored characteristics. However, unlocking its full potential is critically dependent on a thorough understanding of its solubility, a factor that governs everything from polymerization kinetics to final product formulation. This guide provides an in-depth exploration of the solubility of nonafluorohexyl methacrylate in common organic solvents, blending theoretical principles with practical, field-proven insights to empower researchers in their experimental endeavors.

Understanding Nonafluorohexyl Methacrylate: A Physicochemical Overview

Nonafluorohexyl methacrylate is a methacrylate monomer distinguished by a C6 fluorinated alkyl chain. Its chemical structure consists of a methacrylate functional group, a short hydrocarbon spacer, and a highly fluorinated tail.

-

Key Structural Features: The molecule's amphiphilic nature, with a polar methacrylate head and a nonpolar, lipophobic, and hydrophobic fluorinated tail, is the primary determinant of its solubility behavior. The high fluorine content imparts a low surface energy and unique interaction profile.[1]

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] For a polymer or monomer to dissolve in a solvent, the Gibbs free energy of mixing (ΔG_mix) must be negative. This is governed by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing.

While the entropy of mixing generally favors dissolution, the enthalpy of mixing, which reflects the intermolecular forces between solute and solvent molecules, is the decisive factor. A positive and large ΔH_mix will prevent dissolution.

Hansen Solubility Parameters (HSP): A Powerful Predictive Tool

To quantify the "like dissolves like" principle, Hansen Solubility Parameters (HSP) provide a more nuanced approach by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from atomic forces (van der Waals forces).

-

δp (Polar): Stemming from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.[4]

The total Hansen solubility parameter is given by: δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their Hansen parameters must be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.[4]

Predicted Solubility Profile of Nonafluorohexyl Methacrylate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Fluorinated Solvents | Perfluorohexane, Fluorinert™ liquids, Trifluorotoluene | High | The "like dissolves like" principle is most strongly applied here. The fluorinated tail of the monomer has a strong affinity for fluorinated solvents. |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | Moderate to Good | These solvents have significant polar character (δp) and some dispersion forces (δd) that can interact favorably with the methacrylate portion of the monomer. Their ability to solvate the fluorinated tail will be the limiting factor. Partially fluorinated polymers are known to be soluble in common solvents.[1] |

| Nonpolar Hydrocarbon Solvents | Hexane, Toluene, Cyclohexane | Low to Moderate | While the dispersion forces (δd) of these solvents may interact with the hydrocarbon spacer and to some extent the fluorinated chain, the lack of polarity will result in poor interaction with the polar methacrylate group. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Very Low | The strong hydrogen bonding networks in these solvents (high δh) are not matched by the monomer, which is a hydrogen bond acceptor but not a strong donor. This mismatch leads to a large positive enthalpy of mixing. |

| Aqueous Solvents | Water | Insoluble | Nonafluorohexyl methacrylate is reported to be insoluble in water.[2] The large, hydrophobic, and lipophobic fluorinated chain dominates the molecule's character, preventing dissolution in a highly polar, hydrogen-bonded solvent like water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of nonafluorohexyl methacrylate.

Materials and Equipment

-

Nonafluorohexyl methacrylate (stabilized)

-

A range of analytical grade organic solvents (as listed in the table above)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Spectrophotometer or nephelometer (for quantitative analysis)

Experimental Workflow Diagram

References

- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H,1H,2H,2H-Nonafluorohexyl Methacrylate | 1799-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. labproinc.com [labproinc.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hexyl methacrylate | C10H18O2 | CID 8872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Surface energy of polymers made from nonafluorohexyl methacrylate

An In-Depth Technical Guide to the Surface Energy of Polymers Made from Nonafluorohexyl Methacrylate

Abstract

Polymers derived from fluorinated methacrylates represent a unique class of materials prized for their exceptionally low surface energy, thermal stability, and chemical inertness. These properties are primarily dictated by the strategic incorporation of fluorine atoms into the polymer structure. This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the surface energy of polymers synthesized from 1H,1H,2H,2H-nonafluorohexyl methacrylate. We delve into the molecular basis for the low surface energy, provide detailed, field-proven protocols for polymer synthesis and surface energy determination via contact angle goniometry and Zisman plot analysis, and discuss the interpretation of results. This document is intended for researchers, materials scientists, and drug development professionals who require a deep understanding of how to measure and leverage the surface properties of advanced fluoropolymers.

Introduction: The Imperative of Low Surface Energy Materials

In advanced materials science and biomedicine, the interface between a material and its environment governs its performance. A critical parameter defining this interaction is surface free energy, which quantifies the excess energy at the surface of a material compared to the bulk. Materials with low surface energy are inherently non-adhesive and resistant to wetting by most liquids.[1] Fluoropolymers, a class of polymers containing carbon-fluorine (C-F) bonds, are the gold standard for low-surface-energy materials.[2] The high electronegativity and low polarizability of the C-F bond result in weak intermolecular forces (van der Waals forces), leading to properties like hydrophobicity, oleophobicity, and low coefficients of friction.[3]

Poly(1H,1H,2H,2H-nonafluorohexyl methacrylate), henceforth P(NFHMA), is a specialty fluoropolymer that combines a conventional polymethacrylate backbone with pendant nonafluorohexyl side chains. This architecture is specifically designed to maximize the exposure of fluorine atoms at the surface, creating a robust, low-energy interface. Understanding and quantifying the surface energy of P(NFHMA) is crucial for its application in fields such as non-fouling biomedical coatings, advanced drug delivery vehicles, and high-performance microelectronics.[3]

Molecular Architecture and Surface Properties

The defining characteristic of P(NFHMA) is its amphiphilic molecular structure, where a hydrocarbon backbone is decorated with highly fluorinated side chains. In the solid state, particularly at the air-polymer interface, these chains self-organize to minimize the overall system energy. The fluorinated side chains, being the lowest energy component, preferentially migrate to the surface.[4] This phenomenon results in a surface that is densely packed with perfluoroalkyl groups.

The surface energy of polymers is dictated by the chemical nature of the outermost few angstroms. The terminal group of the side chain has a disproportionate effect. The surface energy of constituent groups decreases in the following order: -CH2- > -CH3- > -CF2- > -CF3-. The nonafluorohexyl side chain in P(NFHMA) terminates in a -CF3 group, which is responsible for creating one of the lowest energy surfaces attainable.[3]

Theoretical Foundations of Surface Energy Measurement

Wettability and the Contact Angle

The wettability of a solid surface by a liquid is quantified by the contact angle (θ). When a liquid droplet is placed on a solid surface, it forms a specific angle at the three-phase (solid-liquid-vapor) contact line. This equilibrium is described by Young's Equation :

γSV = γSL + γLV cos(θ)

where:

-

γSV is the solid-vapor interfacial free energy.

-

γSL is the solid-liquid interfacial free energy.

-

γLV is the liquid-vapor interfacial free energy (i.e., the surface tension of the liquid).

A low contact angle (<90°) indicates good wetting, while a high contact angle (>90°) signifies poor wetting. For low-energy surfaces like P(NFHMA), most liquids will exhibit high contact angles.[5]

Critical Surface Tension (γc)

Direct measurement of solid surface energy (γSV) is not feasible. In the 1960s, W. A. Zisman developed an empirical but highly effective method for characterizing the wettability of low-energy surfaces.[6] He discovered that by measuring the contact angles of a series of homologous liquids with known surface tensions (γLV) on a given solid, a linear relationship is often observed when plotting cos(θ) versus γLV.[7]

By extrapolating this line to cos(θ) = 1 (the theoretical point of perfect wetting, where θ = 0°), one can determine the critical surface tension (γc) of the solid. The critical surface tension is the highest liquid surface tension that can completely wet the surface. It is a practical and widely accepted proxy for the surface free energy of the polymer.[6]

Experimental Determination of Critical Surface Energy

This section provides a comprehensive, self-validating workflow for determining the critical surface energy of P(NFHMA).

Diagram 1: Overall Experimental Workflow A visual representation of the entire process from polymer synthesis to final data analysis.

Caption: Experimental workflow from P(NFHMA) synthesis to γc determination.

Materials and Reagents

-

Monomer: 1H,1H,2H,2H-Nonafluorohexyl methacrylate (NFHMA), stabilized (CAS No: 1799-84-4)[1]

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Tetrahydrofuran (THF), anhydrous

-

Precipitation Solvent: Methanol

-

Substrates: Silicon wafers or glass slides

-

Contact Angle Measurement: Goniometer with high-resolution camera and automated dispensing system

-

Probe Liquids: A series of high-purity liquids with known surface tensions (see Table 1).

Protocol: Synthesis of P(NFHMA) via Free Radical Polymerization

This protocol describes a standard laboratory-scale synthesis. The causality for each step is explained to ensure reproducibility and understanding.

-

Monomer Purification: Rationale: Removing the inhibitor is critical for polymerization to proceed. Pass the liquid NFHMA monomer through a column of basic alumina to remove the hydroquinone-based inhibitor.

-

Reaction Setup: Rationale: Oxygen must be excluded as it scavenges radicals and inhibits polymerization. In a Schlenk flask, dissolve NFHMA (e.g., 5 g) and AIBN (e.g., 0.5 mol% relative to monomer) in anhydrous THF (e.g., 10 mL).

-

Degassing: Rationale: Thorough removal of dissolved oxygen is paramount. Subject the solution to three freeze-pump-thaw cycles using liquid nitrogen and a vacuum line.

-

Polymerization: Rationale: AIBN thermally decomposes to form initiating radicals at this temperature. Immerse the sealed flask in an oil bath pre-heated to 65-70°C and stir for 24 hours.[2]

-

Purification: Rationale: This step isolates the high molecular weight polymer from unreacted monomer and initiator fragments. After cooling, precipitate the viscous polymer solution by slowly adding it to a large excess of stirred methanol. The white P(NFHMA) polymer will crash out.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40°C overnight to constant weight.

Protocol: Substrate Preparation

A pristine, smooth, and chemically uniform surface is required for accurate contact angle measurements.

-

Solution Preparation: Dissolve the purified P(NFHMA) in a suitable solvent (e.g., a fluorinated solvent or THF) to make a dilute solution (e.g., 1-2 wt%).

-

Coating Application: Rationale: Spin coating produces highly uniform thin films. Clean silicon wafer or glass slide substrates with piranha solution (use extreme caution) or oxygen plasma. Apply the polymer solution to the substrate and spin-coat to the desired thickness.

-

Annealing: Rationale: Annealing above the glass transition temperature allows the polymer chains to relax and the low-energy fluorinated side chains to migrate to the surface, achieving an equilibrium state. Anneal the coated substrates in a vacuum oven at a temperature above the polymer's glass transition temperature for several hours, then cool slowly to room temperature.

Protocol: Contact Angle Goniometry

This protocol details the measurement of static equilibrium contact angles.

-

Instrument Calibration: Calibrate the goniometer according to the manufacturer's specifications. Ensure the camera is focused and the baseline is perfectly horizontal.

-

Substrate Placement: Place the annealed P(NFHMA)-coated substrate on the sample stage.

-

Droplet Deposition: Rationale: A sessile drop must be formed gently to avoid dynamic effects that would alter the equilibrium angle. Use an automated syringe to gently dispense a small droplet (e.g., 2-5 µL) of the first probe liquid onto the surface.

-

Equilibration: Allow the droplet to equilibrate for 30-60 seconds.

-

Angle Measurement: Capture a high-resolution image of the droplet. Use the software to analyze the drop profile and calculate the contact angles on both the left and right sides of the drop. The values should agree within ±2°.[5]

-

Replication: Repeat the measurement at least five times on different areas of the substrate to ensure statistical validity and check for surface uniformity.

-

Systematic Liquid Progression: Rationale: Working from non-polar to polar liquids minimizes the risk of surface contamination or restructuring. Repeat steps 3-6 for each probe liquid in your series.

Data Interpretation and Expected Results

The data obtained from the goniometry protocol is used to construct a Zisman plot.

Representative Data

The following table contains realistic, representative data for contact angle measurements on a P(NFHMA) surface.

| Probe Liquid | Chemical Nature | Surface Tension (γLV) at 20°C (mN/m) | Measured Contact Angle (θ) | cos(θ) |

| n-Hexadecane | Non-polar | 27.5 | 48° | 0.669 |

| n-Decane | Non-polar | 23.8 | 35° | 0.819 |

| n-Octane | Non-polar | 21.6 | 22° | 0.927 |

| Perfluorohexane | Fluorocarbon | 18.4 | ~0° | ~1.000 |

| Diiodomethane | Polar | 50.8 | 105° | -0.259 |

| Glycerol | Polar, H-bonding | 64.0 | 115° | -0.423 |

| Water | Polar, H-bonding | 72.8 | 120° | -0.500 |

Note: Data is illustrative. Actual measured values may vary based on polymer synthesis and surface preparation.

Zisman Plot Analysis

Diagram 2: Zisman Plot Construction A diagram illustrating the principle of extrapolating contact angle data to find the critical surface tension.

Caption: Zisman plot extrapolates cos(θ) vs. γLV to find γc where cos(θ)=1.

-

Plot Data: Plot cos(θ) on the y-axis against the corresponding liquid surface tension (γLV) on the x-axis. It is crucial to use a homologous series of non-polar liquids (like the n-alkanes in Table 1) for the most accurate linear fit, as polar liquids can introduce specific interactions not accounted for in Zisman's model.[6]

-

Linear Regression: Perform a linear regression on the data points for the non-polar liquids.

-

Extrapolation: Extrapolate the regression line to the point where the y-axis value is 1.0 (i.e., where cos(θ) = 1).

-

Determine γc: The x-axis value at this intersection point is the critical surface tension (γc) of the P(NFHMA) surface. Based on structurally similar polymers, the expected γc for P(NFHMA) would be very low, likely in the range of 15-20 mN/m.

Applications in Advanced Drug Development

For drug development professionals, the ultra-low surface energy of P(NFHMA) offers significant advantages:

-

Non-Fouling Surfaces: When coated on biomedical implants, catheters, or biosensors, P(NFHMA) can dramatically reduce protein adsorption and cell adhesion, preventing biofouling and improving device biocompatibility.

-

Drug Delivery Vehicles: Nanoparticles formulated with P(NFHMA) can exhibit "stealth" properties, evading uptake by the reticuloendothelial system, which can prolong circulation time and improve drug targeting.

-

Dry Powder Inhalers: The low surface energy and low moisture uptake of P(NFHMA) make it an excellent excipient or coating for micronized drug particles, improving powder flowability and aerosolization performance.

Conclusion

The surface energy of poly(nonafluorohexyl methacrylate) is a direct consequence of its unique molecular design, which promotes the segregation of low-energy fluorinated side chains to the polymer-air interface. This guide provides the essential theoretical background and detailed, actionable protocols for the synthesis of P(NFHMA) and the accurate determination of its critical surface tension using the Zisman plot method. Mastery of these techniques enables researchers and developers to reliably characterize this advanced material and harness its exceptional surface properties for a wide range of high-performance applications.

References

The Dual Repellency of Nonafluorohexyl Methacrylate Polymers: A Technical Guide to Hydrophobicity and Oleophobicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface properties of nonafluorohexyl methacrylate (NFHMA) polymers, focusing on their pronounced hydrophobicity and oleophobicity. The unique attributes of these fluorinated polymers, stemming from the presence of the nonafluorohexyl group, make them highly valuable in a range of applications, particularly within the pharmaceutical and biomedical fields where controlled interactions with aqueous and oily environments are paramount. This document details the synthesis, characterization, and potential applications of poly(NFHMA), with a focus on providing practical experimental protocols and clear data presentation.

Introduction to Fluorinated Methacrylate Polymers

Fluorinated polymers are a distinct class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low coefficients of friction, and low surface energies. The incorporation of fluorine atoms into a polymer backbone significantly alters its surface characteristics.[1] Specifically, fluorinated acrylic polymers, such as poly(nonafluorohexyl methacrylate), are synthesized to combine the processability of acrylics with the unique surface properties imparted by fluorine.[2] These polymers are of particular interest for applications requiring non-wettable surfaces that can repel both water and oils.

Synthesis of Poly(nonafluorohexyl methacrylate)

Poly(nonafluorohexyl methacrylate) is typically synthesized via free-radical polymerization of the nonafluorohexyl methacrylate monomer. This method allows for the creation of high molecular weight polymers with desirable physical properties.[3] Controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can also be employed to achieve well-defined polymer architectures with controlled molecular weights and narrow molecular weight distributions.[1]

Experimental Protocol: Free-Radical Polymerization of Nonafluorohexyl Methacrylate

This protocol outlines a general procedure for the synthesis of poly(nonafluorohexyl methacrylate) via bulk polymerization.

Materials:

-

Nonafluorohexyl methacrylate (NFHMA) monomer

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Schlenk flask or reaction vessel with a condenser

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath or heating mantle

-

Magnetic stirrer

Procedure:

-

Monomer Purification: The NFHMA monomer is typically passed through a column of basic alumina to remove any inhibitor.

-

Reaction Setup: The reaction vessel is dried in an oven and then purged with an inert gas (Nitrogen or Argon) to remove oxygen, which can inhibit the polymerization reaction.

-

Charging the Reactor: The purified NFHMA monomer is added to the reaction vessel along with the desired amount of AIBN initiator (typically 0.1-1 mol% with respect to the monomer). A solvent such as toluene can be used to control the viscosity of the reaction mixture.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) in an oil bath with continuous stirring. The polymerization is allowed to proceed for a predetermined time (e.g., 6-24 hours) under an inert atmosphere.

-

Polymer Precipitation and Purification: After the polymerization is complete, the viscous polymer solution is cooled to room temperature and then slowly poured into a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

-

Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of poly(nonafluorohexyl methacrylate).

Hydrophobicity and Oleophobicity: Surface Properties